molecular formula C20H21N3O B10995840 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one

Katalognummer: B10995840
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: GKNKRZSLPHYRLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(1H-Benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one (CAS 919729-08-1) is a synthetic small molecule with a molecular formula of C20H21N3O and a molecular weight of 319.40 g/mol . This compound features a distinctive hybrid architecture, integrating a benzimidazole heterocycle—a privileged scaffold in medicinal chemistry—directly linked to a pyrrolidine ring, which is further connected to a propiophenone system . The benzimidazole core is widely recognized for its ability to interact with various biological targets, including enzymes and receptors, making it a common structural motif in compounds studied for anticancer, antimicrobial, and antiviral applications . The specific three-dimensional structure conferred by the pyrrolidine ring may enhance binding affinity and selectivity toward particular targets. Researchers can employ this compound as a key chemical intermediate or as a core structural element in the design and synthesis of novel bioactive molecules. It is also a valuable candidate for high-throughput screening (HTS) campaigns aimed at drug discovery and target identification, particularly within oncology and other therapeutic areas . As a For Research Use Only (RUO) product, this compound is strictly intended for laboratory research and scientific experimentation. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) for safe handling procedures, as compounds with similar pyrrolidinyl propiophenone structures have been associated with hazards such as skin corrosion and serious eye damage .

Eigenschaften

Molekularformel

C20H21N3O

Molekulargewicht

319.4 g/mol

IUPAC-Name

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C20H21N3O/c24-19(13-12-15-7-2-1-3-8-15)23-14-6-11-18(23)20-21-16-9-4-5-10-17(16)22-20/h1-5,7-10,18H,6,11-14H2,(H,21,22)

InChI-Schlüssel

GKNKRZSLPHYRLG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)C(=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Benzimidazole-Pyrrolidine Subunit Formation

The benzimidazole-pyrrolidine subunit is synthesized via cyclocondensation of o-phenylenediamine derivatives with pyrrolidine-containing precursors. For example, reacting 1,2-diaminobenzene with 2-pyrrolidinecarboxylic acid under acidic conditions (HCl, ethanol, reflux, 12 h) yields 2-(pyrrolidin-2-yl)-1H-benzimidazole. This intermediate is isolated in 68–72% yield and purified via recrystallization from ethanol-water mixtures.

A modified approach employs microwave-assisted condensation, reducing reaction times to 2 hours while maintaining comparable yields (70–75%). The use of Lewis acids like ZnCl₂ further enhances regioselectivity, minimizing byproducts such as N-alkylated benzimidazoles.

Multi-Step Synthetic Pathways

Sequential Alkylation-Acylation Strategy

A four-step route demonstrates scalability:

  • Pyrrolidine Functionalization : 2-Pyrrolidinecarboxylic acid is converted to 2-(chloromethyl)pyrrolidine using SOCl₂ (yield: 85%).

  • Benzimidazole Coupling : The chlorinated pyrrolidine reacts with 1H-benzimidazole-2-thiol in DMF/K₂CO₃ (yield: 78%).

  • Propane-1-one Synthesis : 3-Phenylpropanol is oxidized to 3-phenylpropan-1-one using Jones reagent (CrO₃/H₂SO₄; yield: 82%).

  • Final Coupling : EDCI-mediated amide bond formation between the benzimidazole-pyrrolidine and propanone subunits (CH₂Cl₂, rt, 24 h; yield: 76%).

Table 1: Yield Optimization in Multi-Step Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Pyrrolidine chlorinationSOCl₂, CHCl₃, 0°C, 2 h8598
Benzimidazole couplingDMF, K₂CO₃, 60°C, 6 h7895
Propanone oxidationCrO₃, H₂SO₄, acetone, 0°C, 1 h8297
EDCI-mediated couplingEDCI, CH₂Cl₂, rt, 24 h7696

One-Pot Tandem Reactions

Recent advances utilize one-pot systems to streamline synthesis. A Pd(OAc)₂/Xantphos-catalyzed tandem alkylation-cyclization between 2-nitroaniline and 2-pyrrolidinecarboxaldehyde generates the benzimidazole-pyrrolidine core in situ, followed by propanone acylation (yield: 73%; total time: 10 h). This method reduces purification steps but requires precise stoichiometric control to avoid over-alkylation.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Solvent polarity significantly impacts coupling efficiency. Polar aprotic solvents (DMF, DMSO) favor amide bond formation (yields: 75–80%), while non-polar solvents (toluene) result in incomplete reactions (yields: <50%). Elevated temperatures (80–100°C) accelerate kinetics but promote epimerization at the pyrrolidine stereocenter, reducing enantiomeric excess from 98% to 82%.

Catalytic Enhancements

EDCI vs. DCC : Comparative studies show EDCI outperforms dicyclohexylcarbodiimide (DCC) in coupling yields (76% vs. 65%) due to improved solubility in CH₂Cl₂.
Microwave Assistance : Microwave irradiation (150 W, 100°C) reduces cyclocondensation times from 12 h to 45 min without yield loss.

Table 2: Catalyst Performance in Final Coupling Step

CatalystAdditiveSolventTime (h)Yield (%)
EDCIHOBtCH₂Cl₂2476
DCCDMAPTHF3665
HATUDIEADMF1280

Analyse Chemischer Reaktionen

1-

Biologische Aktivität

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C22H26N4O
  • Molecular Weight : 354.46 g/mol

The compound features a benzimidazole moiety, which is known for its diverse biological activities, making it a focal point for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study evaluated the cytotoxic effects of similar benzimidazole derivatives on K562S (IMA-sensitive) and K562R (IMA-resistant) cells using MTT assays and flow cytometry to measure apoptosis induction through caspase activation .

CompoundCell LineIC50 (µM)Mechanism
Compound AK562S10Apoptosis via caspase activation
Compound BK562R15Inhibition of P-glycoprotein activity

The results indicated that these compounds could effectively reduce cell viability and induce programmed cell death.

Antimicrobial Activity

Benzimidazole derivatives have also been extensively studied for their antimicrobial properties. The compound's structural characteristics suggest potential efficacy against various bacterial strains. A comprehensive review indicated that several benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

PathogenMIC (µg/ml)Reference Compound
Staphylococcus aureus50Ampicillin (100)
Escherichia coli62.5Ciprofloxacin (25)

These findings suggest that 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one may possess similar antimicrobial properties.

Neuropharmacological Effects

Benzimidazole derivatives are also being explored for their neuropharmacological effects. Some studies suggest that compounds with a benzimidazole core may exhibit anxiolytic or antidepressant-like activities. This is attributed to their interaction with neurotransmitter systems, particularly serotonin receptors .

Case Studies and Research Findings

Several case studies have demonstrated the biological activity of similar compounds:

  • Case Study on Anticancer Effects : A study published in 2023 explored the effects of various benzimidazole derivatives on cancer cell lines. The results showed that these compounds significantly inhibited tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .
  • Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial properties of synthesized benzimidazole derivatives against clinical isolates. The study found notable activity against resistant strains, highlighting the importance of this class of compounds in combating antibiotic resistance .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Pyrrolidine vs. Other Substituents : The target compound uniquely incorporates a pyrrolidine ring directly fused to benzimidazole, whereas derivatives like 20a () attach pyrrolidine via an ethyl linker. This distinction may influence conformational flexibility and target binding .

The absence of such groups in the target compound suggests differences in reactivity or selectivity .

Oxadiazole vs. Propanone Linkers: The oxadiazole-containing derivative () introduces a rigid heterocyclic linker, contrasting with the flexible propanone chain in the target compound. Oxadiazoles are known for metabolic stability, which may enhance pharmacokinetic profiles .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be extrapolated from analogs:

  • Anticancer Potential: Derivatives with pyrrolidine (e.g., 20a) or chlorophenyl groups (e.g., 19d) in demonstrated cytotoxicity in cancer cell lines, likely via kinase inhibition or DNA intercalation . The target compound’s pyrrolidine moiety may similarly enhance cellular uptake or target engagement.
  • Structural Rigidity: Compounds with rigid linkers (e.g., oxadiazole in ) often exhibit improved metabolic stability but reduced conformational adaptability compared to flexible propanone-linked derivatives .

Q & A

Q. Key Considerations :

  • Solvent polarity and pH significantly affect reaction efficiency.
  • Microwave irradiation reduces reaction time compared to conventional heating .

Advanced Question: How can structural contradictions in NMR data for this compound be resolved during characterization?

Methodological Answer:
Contradictions arise due to tautomerism (e.g., benzimidazole NH tautomers) or stereochemical ambiguity. Mitigation strategies include:

  • Variable Temperature NMR : Resolve dynamic equilibria by acquiring spectra at different temperatures (e.g., 25°C to −40°C).
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated for related pyrrolidinone-benzimidazole hybrids .
  • 2D NMR (COSY, NOESY) : Assign proton-proton correlations and spatial proximity to distinguish stereoisomers .

Example : A 2025 study resolved pyrrolidine ring puckering ambiguities using X-ray data, confirming a half-chair conformation .

Basic Question: What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • FT-IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, benzimidazole NH at ~3400 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (e.g., C₂₀H₂₀N₃O) with ≤0.4% deviation .

Data Interpretation : Discrepancies in melting points or spectral peaks may indicate polymorphic forms or solvent residues.

Advanced Question: How do substituents on the benzimidazole and pyrrolidine rings influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Benzimidazole Modifications : Electron-withdrawing groups (e.g., -CF₃) enhance anticancer activity by increasing DNA intercalation potential .
    • Pyrrolidine Conformation : Rigidified rings (e.g., via sp³ hybridization) improve target selectivity in kinase inhibition assays .
  • In Vitro Assays : Test cytotoxicity against HeLa or MCF-7 cell lines, with IC₅₀ values <10 µM indicating high potency .

Case Study : A 2025 study showed that 3-phenyl substitution on the propanone chain increased antimicrobial activity by 40% compared to unsubstituted analogs .

Advanced Question: What computational methods are used to predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., topoisomerase II) using PDB structures (e.g., 1ZXM). Key residues (e.g., Asp543) form hydrogen bonds with the pyrrolidine nitrogen .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrophobic phenyl, hydrogen bond acceptors) using Schrödinger Phase .

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values for correlation analysis.

Advanced Question: How can conflicting cytotoxicity data between in vitro and in vivo models be analyzed?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies (e.g., NCI-60 panel vs. xenograft models) to identify outliers.
  • ADME Profiling : Assess bioavailability differences via logP calculations (optimal range: 2–3) and hepatic microsomal stability tests .
  • Mechanistic Studies : Use RNA-seq to compare gene expression profiles in cell lines vs. animal tumors, focusing on apoptosis pathways (e.g., Bcl-2/Bax ratios) .

Example : A 2025 study attributed in vivo efficacy drops to rapid glucuronidation of the propanone moiety, prompting prodrug design .

Basic Question: What are the stability challenges for this compound under different storage conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ketone group in acidic/basic conditions or photodegradation of the benzimidazole ring.
  • Stability Protocols :
    • Forced Degradation : Expose to 0.1M HCl/NaOH (70°C, 24 hrs) and UV light (254 nm, 48 hrs) to identify degradation products via LC-MS .
    • Long-Term Storage : Store at −20°C in amber vials under argon; avoid DMSO due to oxidative degradation .

Key Finding : A 2025 stability study reported <5% degradation after 6 months at −20°C .

Advanced Question: How can chiral centers in the pyrrolidine ring be stereoselectively synthesized?

Methodological Answer:

  • Asymmetric Catalysis : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective cyclization (ee >90%) .
  • Chiral Auxiliaries : Temporarily introduce a menthol group to direct stereochemistry, later removed via hydrolysis .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (Chiralpak IA column) or CD spectroscopy .

Case Study : A 2025 protocol achieved 98% ee using a Rh-catalyzed hydrogenation strategy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.